Melengestrel; Melengestrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

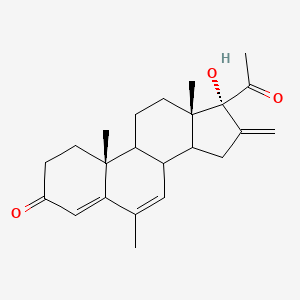

Melengestrol is a steroidal progestin of the 17α-hydroxyprogesterone group and an antineoplastic drug that was never marketed . It is often confused with its acylated derivative, melengestrol acetate, which is used as a growth promoter in animals . Melengestrol has the chemical formula C23H30O3 and a molar mass of 354.49 g/mol .

Métodos De Preparación

The synthesis of melengestrol involves several steps starting from diosgenin . The key intermediate is 6-methyl-16-dehydropregnenolone acetate . The synthetic route includes the following steps:

Conversion of diosgenin to 3-toluenesulfonate: This step involves the formation of a homoallylic alcohol derivative.

Solvolysis: This process yields a 3,5-cyclosteroid via the cyclopropyl carbinyl ion.

Oxidation: The product is oxidized using pyridinium chlorochromate (PCC) to form a ketone.

Reaction with methylmagnesium iodide: This step produces two isomeric carbinols, with the α-isomer predominating.

Solvolysis in the presence of acetic acid: This reverses the cyclopropylcarbinyl transformation to yield homoallylic acetate.

Removal of the sapogenin side chain: This final step leads to the desired product.

Análisis De Reacciones Químicas

Melengestrol undergoes various chemical reactions, including:

Substitution at the 16 position: This enhances progestational activity.

Reaction with diazomethane: This forms a pyrazole, which upon pyrolysis yields a 16-methyl enone.

Selective epoxidation: The conjugated double bond at 16,17α is selectively epoxidized over the 5,6 bond using basic hydrogen peroxide.

Opening of the oxirane ring: This reaction in acid results in the formation of a 16-methylene-17α-hydroxy-20-ketone functionality.

Aplicaciones Científicas De Investigación

Melengestrol has several scientific research applications:

Animal Reproduction: It is used in estrus synchronization protocols for cattle and ewes

Growth Promotion: Melengestrol acetate is used as a feed additive to promote growth in cattle.

Endocrine Studies: It is used to study the effects of progestins on the endocrine system.

Mecanismo De Acción

Melengestrol works by suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) by the pituitary gland . This suppression alters the menstrual cycle to prevent ovulation . The molecular targets include GnRH, LH, and FSH receptors .

Comparación Con Compuestos Similares

Melengestrol is similar to other steroidal progestins such as medrogestone and melengestrol acetate . it is unique in its specific molecular structure and its use as an antineoplastic agent . Melengestrol acetate, in particular, is widely used in veterinary medicine for growth promotion and estrus suppression .

Similar Compounds

Medrogestone: Another steroidal progestin used in hormone therapy.

Melengestrol Acetate: Used as a growth promoter in animals.

Propiedades

Fórmula molecular |

C23H30O3 |

|---|---|

Peso molecular |

354.5 g/mol |

Nombre IUPAC |

(10R,13S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17?,18?,20?,21-,22+,23+/m1/s1 |

Clave InChI |

OKHAOBQKCCIRLO-NHFQCGOGSA-N |

SMILES isomérico |

CC1=CC2C(CC[C@]3(C2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |

SMILES canónico |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate](/img/structure/B14793057.png)

![2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793064.png)

![ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14793070.png)

![3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine](/img/structure/B14793072.png)

![3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14793079.png)

![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14793094.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793101.png)

![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)

![[2-oxo-2-[(2S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B14793122.png)

![Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate](/img/structure/B14793129.png)

![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)